An In-depth Technical Guide to 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol: Synthesis, Properties, and Potential Applications in Drug Discovery
An In-depth Technical Guide to 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol: Synthesis, Properties, and Potential Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of developing novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles. The compound 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol represents a promising, albeit currently less-documented, entity with significant potential. As of the writing of this guide, a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, suggesting its status as a novel or less-common research chemical. For context, a structurally related amino-substituted compound, (1R,2S)-1-AMINO-1-(4-FLUORO-2-METHOXYPHENYL)PROPAN-2-OL, is assigned CAS Number 1270093-17-8[1].
This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol. By leveraging established principles of organic synthesis and drawing parallels from structurally analogous compounds, we will explore its synthesis, predict its physicochemical properties, and discuss its potential applications, particularly within the realm of drug discovery. The core structure, a phenylpropanolamine, is a well-established pharmacophore, and the specific substitutions—a fluorine atom at the 4-position and a methoxy group at the 2-position of the phenyl ring—are known to impart desirable pharmacological attributes.
The introduction of a fluorine atom can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[2][3] The methoxy group, also a common feature in bioactive molecules, can modulate electronic properties and serve as a handle for further functionalization. This guide will provide a robust theoretical and practical framework for scientists interested in exploring the potential of this and related compounds.
Proposed Synthesis of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol
The synthesis of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol can be efficiently achieved through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds. This proposed route involves the reaction of a Grignard reagent derived from 1-bromo-4-fluoro-2-methoxybenzene with propylene oxide. The nucleophilic attack of the Grignard reagent on the less sterically hindered carbon of the epoxide ring leads to the formation of the desired secondary alcohol.[4][5][6][7]
Experimental Protocol: Grignard Reaction with an Epoxide
Step 1: Preparation of the Grignard Reagent (4-Fluoro-2-methoxyphenylmagnesium bromide)
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 1-bromo-4-fluoro-2-methoxybenzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium turnings and gently warm the flask to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reagent formation.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Propylene Oxide
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Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
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In a separate flask, prepare a solution of propylene oxide (1.2 equivalents) in anhydrous diethyl ether or THF.
-
Add the propylene oxide solution dropwise to the stirred Grignard reagent solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol.
Predicted Physicochemical Properties
The physicochemical properties of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol can be predicted by considering the properties of analogous compounds and the known effects of its constituent functional groups. The properties of the non-fluorinated analogue, 1-(4-methoxyphenyl)propan-2-ol (CAS 30314-64-8), provide a useful baseline.[8][9] The introduction of a fluorine atom is expected to increase lipophilicity and modulate the acidity of nearby functional groups.[3][10]
| Property | Predicted Value / Range | Rationale / Reference |
| Molecular Formula | C10H13FO2 | Based on chemical structure |
| Molecular Weight | 184.21 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow oil or low melting solid | Typical for similar phenylpropanol derivatives |
| Boiling Point | > 250 °C (at atmospheric pressure) | Expected to be similar to or slightly higher than analogous compounds |
| LogP (Lipophilicity) | 2.0 - 2.5 | The LogP of 1-(4-methoxyphenyl)propan-2-ol is approximately 1.8-2.0. Fluorine substitution generally increases LogP.[3][10] |
| pKa (hydroxyl group) | 13 - 14 | The electron-withdrawing nature of the fluorine may slightly decrease the pKa compared to the non-fluorinated analog. |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate); sparingly soluble in water | Common for moderately polar organic molecules. |
Potential Applications in Drug Discovery and Development
The structural motifs present in 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol make it a compound of significant interest for drug discovery programs. The phenylpropanolamine scaffold is found in numerous biologically active compounds, including stimulants and decongestants.[11][12] The strategic placement of fluoro and methoxy groups can be leveraged to optimize the pharmacological profile of lead compounds.
The Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to enhance their therapeutic potential.[2][13] Key advantages include:
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Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[14] This can block sites of oxidative metabolism, leading to an increased half-life and improved oral bioavailability of a drug.
-
Enhanced Binding Affinity : The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.[15][16]
-
Modulation of Physicochemical Properties : Fluorine substitution can fine-tune lipophilicity and pKa, which are critical for membrane permeability, solubility, and target engagement.[15][17]
The Influence of the Methoxy Group
The methoxy group at the 2-position can also play a crucial role:
-
Conformational Control : The steric bulk of the methoxy group can influence the preferred conformation of the molecule, which may be important for selective binding to a target receptor or enzyme.
-
Hydrogen Bonding : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.
-
Metabolic Handle : While often stable, the methoxy group can be a site for O-demethylation, which can be a route for metabolic clearance or even the formation of an active metabolite.
Given these properties, 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol could serve as a valuable building block for the synthesis of novel compounds targeting a wide range of therapeutic areas, including central nervous system disorders, cardiovascular diseases, and oncology.
Conclusion
While 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol may not yet be a cataloged chemical with a designated CAS number, its structural features position it as a compound of considerable interest for chemical and pharmaceutical research. The proposed synthesis via a Grignard reaction provides a reliable and scalable route for its preparation. The predicted physicochemical properties, influenced by the strategic placement of fluorine and methoxy groups, suggest its potential as a valuable intermediate for the development of new chemical entities with improved pharmacological profiles. This technical guide serves as a foundational resource for scientists looking to explore the synthesis and application of this and related novel fluorinated compounds in the pursuit of innovative therapeutics.
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